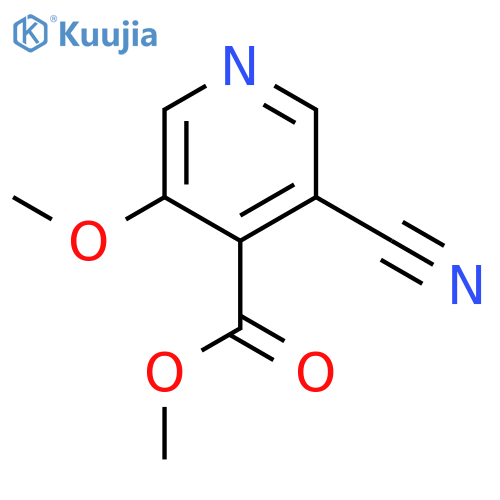

Cas no 1142192-17-3 (Methyl 3-cyano-5-methoxyisonicotinate)

Methyl 3-cyano-5-methoxyisonicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-5-methoxyisonicotinate

-

- MDL: MFCD12026749

- インチ: InChI=1S/C9H8N2O3/c1-13-7-5-11-4-6(3-10)8(7)9(12)14-2/h4-5H,1-2H3

- InChIKey: CSOQJJMRYXTKLS-UHFFFAOYSA-N

- ほほえんだ: COC1=CN=CC(=C1C(=O)OC)C#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

Methyl 3-cyano-5-methoxyisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M338255-250mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 250mg |

$821.00 | 2023-05-17 | ||

| Chemenu | CM336576-250mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 95%+ | 250mg |

$690 | 2022-06-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151448-1g |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 98% | 1g |

¥9676.00 | 2024-08-09 | |

| TRC | M338255-25mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 25mg |

$190.00 | 2023-05-17 | ||

| Alichem | A029007938-250mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 95% | 250mg |

$1058.40 | 2023-09-04 | |

| Alichem | A029007938-500mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 95% | 500mg |

$1617.60 | 2023-09-04 | |

| Alichem | A029007938-1g |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 95% | 1g |

$3155.55 | 2023-09-04 | |

| A2B Chem LLC | AE20816-250mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | ≥ 95 % | 250mg |

$783.00 | 2024-04-20 | |

| Ambeed | A273103-1g |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 97% | 1g |

$912.0 | 2024-04-26 | |

| Chemenu | CM336576-100mg |

Methyl 3-cyano-5-methoxyisonicotinate |

1142192-17-3 | 95%+ | 100mg |

$395 | 2022-06-14 |

Methyl 3-cyano-5-methoxyisonicotinate 関連文献

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

Methyl 3-cyano-5-methoxyisonicotinateに関する追加情報

Methyl 3-Cyano-5-Methoxyisonicotinate: A Comprehensive Overview

Methyl 3-cyano-5-methoxyisonicotinate, also known by its CAS number 1142192-17-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of isonicotinic acid, which is a heterocyclic aromatic compound with a pyridine ring. The presence of the cyano and methoxy groups in its structure imparts unique chemical properties, making it a valuable molecule for various applications.

The synthesis of methyl 3-cyano-5-methoxyisonicotinate involves a series of well-defined chemical reactions, including nucleophilic substitutions and oxidations. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Its structure has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, ensuring its identity and stability under various conditions.

One of the most promising applications of methyl 3-cyano-5-methoxyisonicotinate lies in its potential as a precursor for drug development. The compound's ability to act as a building block for more complex molecules has been explored in recent studies. For instance, researchers have investigated its role in the synthesis of bioactive compounds targeting specific enzymes and receptors. These findings suggest that methyl 3-cyano-5-methoxyisonicotinate could play a crucial role in the development of novel therapeutic agents.

In addition to its pharmacological applications, methyl 3-cyano-5-methoxyisonicotinate has also been studied for its electronic properties. The cyano group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating characteristics, creating a balance that makes this compound suitable for use in organic electronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and other electronic devices, highlighting its versatility across different scientific domains.

The environmental impact of methyl 3-cyano-5-methoxyisonicotinate is another area of interest. Studies have been conducted to assess its biodegradability and toxicity levels under controlled conditions. These investigations are crucial for ensuring that the compound can be safely used and disposed of without posing risks to ecosystems or human health.

In conclusion, methyl 3-cyano-5-methoxyisonicotinate (CAS No: 1142192-17-3) is a multifaceted compound with applications spanning organic chemistry, pharmacology, and materials science. Its unique chemical structure and properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its capabilities, this compound is poised to contribute significantly to advancements in various fields.

1142192-17-3 (Methyl 3-cyano-5-methoxyisonicotinate) 関連製品

- 1138444-09-3(3-Cyano-5-methoxyisonicotinic acid)

- 68002-60-8(Quaternary ammonium compounds, coco alkyltrimethyl, Me sulfates)

- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)

- 1849398-59-9(2-Ethoxy-3,4-dimethylpentan-1-amine)

- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)

- 1868135-06-1(Sofosbuvir-d)

- 2228018-27-5(rac-(3R,4S)-4-(pent-4-en-2-yl)oxolan-3-ol)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

- 1219981-15-3(4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)

- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)